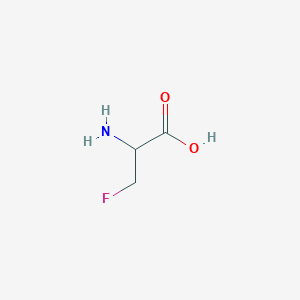

2-Amino-3-fluoropropanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-fluoropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6FNO2/c4-1-2(5)3(6)7/h2H,1,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYTSRQMXRROFPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80865775 | |

| Record name | 3-Fluoroalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80865775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16652-37-2, 35523-45-6 | |

| Record name | (+-)-3-Fluoroalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016652372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-fluoro-D-(2-2H)alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.810 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 2-Amino-3-fluoropropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Fluorination in Amino Acid Chemistry

The introduction of fluorine into organic molecules, a strategy known as fluorination, has become a cornerstone of modern medicinal chemistry.[1] Fluorine, being the most electronegative element, possesses a small van der Waals radius similar to that of a hydrogen atom, yet it exerts powerful electronic effects. When incorporated into amino acids, fluorine can dramatically alter their conformational preferences, metabolic stability, lipophilicity, and, critically, their acid-base properties (pKa values).[1] These modifications can lead to enhanced binding affinity to biological targets, improved pharmacokinetic profiles, and novel mechanisms of action. 2-Amino-3-fluoropropanoic acid serves as a prime example of a synthetically accessible, fluorinated amino acid with significant potential in the development of new pharmaceuticals.[2]

Synthesis and Structural Elucidation

The synthesis of 2-amino-3-fluoropropanoic acid can be achieved through various synthetic routes, often involving the fluorination of a suitable precursor. A common strategy involves the nucleophilic substitution of a leaving group on a serine-derived template with a fluoride source. Enzymatic synthesis approaches are also being explored to achieve high enantioselectivity.

Diagram of a General Synthetic Approach:

Caption: A generalized workflow for the synthesis of 2-Amino-3-fluoropropanoic acid.

Structural confirmation of 2-amino-3-fluoropropanoic acid is typically achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are indispensable for elucidating the molecular structure. The 1H NMR spectrum will show characteristic signals for the α-proton, the β-protons, and the amine protons. The coupling between the protons and the adjacent fluorine atom (2JHF and 3JHF) provides definitive evidence of fluorination at the C3 position. 19F NMR offers a direct and highly sensitive method to confirm the presence and chemical environment of the fluorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the carboxylic acid (C=O and O-H stretches) and the amino group (N-H stretches). The C-F bond will also have a characteristic stretching vibration, typically in the 1000-1400 cm-1 region.

Physicochemical Properties

The introduction of a fluorine atom significantly impacts the physicochemical properties of alanine.

| Property | Alanine | 2-Amino-3-fluoropropanoic acid | Reference |

| Molecular Formula | C₃H₇NO₂ | C₃H₆FNO₂ | [3] |

| Molecular Weight | 89.09 g/mol | 107.08 g/mol | [3] |

| pKa₁ (-COOH) | 2.34 | Expected to be lower | [3] |

| pKa₂ (-NH₃⁺) | 9.69 | Expected to be lower | [3] |

| Isoelectric Point (pI) | 6.00 | Expected to be lower | [3] |

Core Basic Properties: The Influence of the Inductive Effect

The basicity of 2-amino-3-fluoropropanoic acid is primarily determined by the availability of the lone pair of electrons on the nitrogen atom of the amino group. The presence of the highly electronegative fluorine atom at the β-position exerts a strong electron-withdrawing inductive effect (-I effect). This effect is transmitted through the carbon-carbon sigma bonds, leading to a decrease in the electron density around the nitrogen atom.

Diagram of Inductive Effect:

Caption: The electron-withdrawing inductive effect of fluorine in 2-Amino-3-fluoropropanoic acid.

This reduction in electron density makes the lone pair on the nitrogen less available for protonation, thereby decreasing the basicity of the amino group compared to that of alanine. Consequently, the pKa of the conjugate acid (-NH₃⁺) of 2-amino-3-fluoropropanoic acid is expected to be lower than that of alanine (pKa₂ = 9.69).[3]

Similarly, the inductive effect of the fluorine atom will also influence the acidity of the carboxylic acid group. The electron-withdrawing nature of fluorine will stabilize the carboxylate anion (–COO⁻) formed upon deprotonation, making the carboxylic acid a stronger acid. This will result in a lower pKa for the carboxylic acid group (pKa₁) compared to that of alanine (pKa₁ = 2.34).[3]

Experimental Determination of pKa: A Methodological Overview

The pKa values of an amino acid are experimentally determined by performing an acid-base titration and constructing a titration curve. A solution of the amino acid is titrated with a strong base (e.g., NaOH), and the pH of the solution is monitored as a function of the volume of titrant added.

Experimental Workflow for pKa Determination:

Caption: A step-by-step workflow for the experimental determination of pKa values.

The titration curve for a diprotic amino acid like 2-amino-3-fluoropropanoic acid will exhibit two inflection points, corresponding to the pKa of the carboxylic acid group (pKa₁) and the pKa of the amino group (pKa₂). The pKa is the pH at which the concentrations of the protonated and deprotonated forms of an ionizable group are equal.

Applications in Drug Development

The unique properties conferred by the fluorine atom make 2-amino-3-fluoropropanoic acid a valuable building block in drug discovery.

-

Enzyme Inhibitors: The altered basicity and steric profile can lead to tighter binding to enzyme active sites, making it a useful scaffold for the design of potent and selective enzyme inhibitors.

-

Peptide Mimetics: Incorporation of 3-fluoroalanine into peptides can enhance their metabolic stability by making them resistant to proteolytic degradation. The conformational constraints imposed by the fluorine atom can also be used to stabilize specific secondary structures, such as β-turns or helices, which are often crucial for biological activity.

-

19F NMR Probes: The presence of the 19F nucleus allows for the use of 19F NMR spectroscopy to study protein-ligand interactions, protein folding, and dynamics in complex biological systems.

Conclusion

2-Amino-3-fluoropropanoic acid represents a powerful tool in the arsenal of medicinal chemists and drug development professionals. Its fundamental basic properties, significantly modulated by the presence of a fluorine atom, are key to its utility. The strong electron-withdrawing inductive effect of fluorine is predicted to decrease the pKa of both the amino and carboxylic acid groups, influencing its charge state and interactions in a physiological environment. While precise experimental pKa values are a necessary component for quantitative structure-activity relationship (QSAR) studies, the qualitative understanding of its acid-base chemistry provides a solid foundation for its rational application in the design of novel therapeutics with improved efficacy and pharmacokinetic properties. Further experimental investigation to precisely determine the pKa values of 2-amino-3-fluoropropanoic acid is highly encouraged to fully exploit its potential in drug discovery.

References

-

National Center for Biotechnology Information. (n.d.). beta-fluoro-L-alanine. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fluoroalanine. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-fluoro-D-alanine. PubChem Compound Database. Retrieved from [Link]

-

Cheméo. (n.d.). 3-Fluoroalanine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Amino-2-fluoropropanoic acid, (2R)-. PubChem Compound Database. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, October 9). 2: Potentiometric Titrations (Experiment). Retrieved from [Link]

-

Wikipedia. (n.d.). Potentiometric titration. Retrieved from [Link]

-

Science.gov. (n.d.). potentiometric titration method: Topics by Science.gov. Retrieved from [Link]

-

ChemBK. (n.d.). 2-Amino-3-fluoropropanoic acid. Retrieved from [Link]

-

BYJU'S. (n.d.). Potentiometric Titration Principle. Retrieved from [Link]

- Lahiri, S. C., & Aditya, S. (1964). Dissociation Constants of Amino Acids in Isopropanol +Water Mixtures. Journal of the Indian Chemical Society, 41(7), 469-476.

-

Alchem.Pharmtech. (n.d.). CAS 16652-37-2 | 2-Amino-3-fluoropropanoic acid. Retrieved from [Link]

- Grembecka, J., et al. (2005).

- Goudot, A. (1989). [Potentiometric determination of amino acids with copper II, and with a copper indication electrode]. Annales pharmaceutiques francaises, 47(6), 344–352.

-

National Center for Biotechnology Information. (n.d.). Fluoro-beta-alanine. PubChem Compound Database. Retrieved from [Link]

- Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. ACS, Organic Division.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of medicinal chemistry, 61(14), 5822–5880.

Sources

Foreword: The Strategic Role of Fluorine in Amino Acid Chemistry

An In-depth Technical Guide to the Synthesis of 2-Amino-3-fluoropropanoic Acid

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, and its application to amino acids has yielded profound benefits. Fluorine, being the most electronegative element, imparts unique properties when substituted for hydrogen in an amino acid side chain.[1] These modifications can dramatically alter a molecule's pKa, conformational preferences, metabolic stability, and lipophilicity.[2][3] 2-Amino-3-fluoropropanoic acid, commonly known as 3-fluoroalanine, is a simple yet powerful example of a fluorinated amino acid. It serves as a crucial building block for synthesizing peptides with enhanced proteolytic stability and as a probe for studying enzyme mechanisms.[3][] The synthesis of its enantiomerically pure forms, (R)- and (S)-3-fluoroalanine, is of paramount importance, as stereochemistry dictates biological activity. This guide provides a foundational understanding of the key synthetic strategies, offering both the theoretical basis and practical protocols suitable for researchers entering this exciting field.

Chapter 1: A Strategic Overview of Synthetic Pathways

The synthesis of 3-fluoroalanine can be broadly approached from several distinct strategic directions. The choice of pathway often depends on the desired stereochemistry, scale, and available starting materials.

-

Direct Fluorination of Amino Acid Precursors: This is perhaps the most intuitive strategy, involving the conversion of a readily available amino acid, typically serine, into its fluorinated counterpart. The core transformation is the substitution of the β-hydroxyl group with fluorine. This can be achieved via nucleophilic or electrophilic fluorination methods.[5][6]

-

The Fluorinated Building Block Approach: This strategy utilizes small, commercially available molecules that already contain the C-F bond. These building blocks are then elaborated through various chemical transformations to construct the final amino acid skeleton.[7][8]

-

Asymmetric and Enzymatic Synthesis: For applications in drug development, achieving high enantiomeric purity is non-negotiable. Asymmetric synthesis employs chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction.[9][10] In parallel, biocatalysis has emerged as a powerful and green alternative, using enzymes like dehydrogenases to produce single enantiomers with exceptional selectivity.[11]

Caption: High-level overview of the primary synthetic routes to 3-fluoroalanine.

Chapter 2: Protocol Deep Dive: Nucleophilic Fluorination of D-Serine

This method is a classic and reliable route, particularly for producing radiolabeled D-3-[¹⁸F]fluoroalanine for PET imaging, but is equally applicable to non-radioactive synthesis.[12] The strategy hinges on converting the poor leaving group (hydroxyl) of serine into a good one (sulfonate ester), which can then be displaced by a nucleophilic fluoride source.

Causality and Experimental Rationale

-

Protection: The amino and carboxylic acid groups of serine are reactive. To prevent unwanted side reactions during the activation and fluorination steps, they must be protected. The Boc (tert-butoxycarbonyl) group is an excellent choice for the amine, and a methyl or tert-butyl ester for the carboxylic acid, as both are stable under the reaction conditions and can be removed cleanly at the end.[13]

-

Activation: The hydroxyl group is a notoriously poor leaving group. Converting it to a sulfonate ester (e.g., mesylate or tosylate) transforms it into an excellent leaving group, facilitating the subsequent nucleophilic attack by fluoride.[14]

-

Fluorination: The choice of fluoride source is critical. Tetrabutylammonium fluoride (TBAF) is often used due to its solubility in organic solvents. The reaction is an SN2 displacement, which proceeds with inversion of stereochemistry at the carbon center.

-

Deprotection: The final step involves the removal of the protecting groups, typically under acidic conditions, to yield the free amino acid.

Experimental Workflow: Synthesis of D-3-Fluoroalanine

Caption: Step-by-step workflow for the synthesis via nucleophilic fluorination.

Step-by-Step Protocol

-

Protection of D-Serine:

-

Suspend D-serine in methanol. Add triethylamine, followed by dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O). Stir at room temperature until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure. The resulting N-Boc-D-serine is then esterified. For a methyl ester, this can be achieved using SOCl₂ in methanol or for a tert-butyl ester, using methanesulfonic acid and tert-butyl acetate.[13]

-

-

Activation of the Hydroxyl Group:

-

Dissolve the protected serine derivative in a suitable solvent like dichloromethane (DCM) and cool to 0 °C.

-

Add a base, such as pyridine or triethylamine, followed by the dropwise addition of methanesulfonyl chloride (MsCl).

-

Allow the reaction to warm to room temperature and stir until completion. Work up the reaction by washing with dilute acid, bicarbonate solution, and brine, then dry the organic layer and concentrate.

-

-

Nucleophilic Fluorination:

-

Dissolve the activated intermediate in an anhydrous polar aprotic solvent like tetrahydrofuran (THF) or acetonitrile.

-

Add a source of fluoride, such as tetrabutylammonium fluoride (TBAF), and heat the reaction (e.g., to 85 °C).[13] The progress is monitored by TLC or HPLC.

-

After completion, the reaction is cooled and subjected to an appropriate workup to isolate the protected 3-fluoroalanine derivative.

-

-

Deprotection:

-

Dissolve the protected product in a strong acid, such as 3N hydrochloric acid (HCl) or a mixture of trifluoroacetic acid (TFA) and DCM.[13]

-

Heat the mixture (e.g., to 85 °C) to cleave both the Boc group and the ester.

-

After the reaction is complete, concentrate the solution to remove the acid. The crude product can then be purified.

-

| Step | Key Reagents | Solvent | Typical Time | Typical Yield |

| Protection | (Boc)₂O, SOCl₂ | MeOH, DCM | 4-12 h | >90% |

| Activation | MsCl, Pyridine | DCM | 2-4 h | 85-95% |

| Fluorination | TBAF | THF | 6-18 h | 40-60% |

| Deprotection | HCl or TFA | Water or DCM | 2-6 h | >90% |

Table 1: Representative reaction parameters for the synthesis of 3-fluoroalanine from serine.

Chapter 3: Protocol Deep Dive: Enzymatic Synthesis of (R)- and (S)-3-Fluoroalanine

Biocatalysis offers an elegant and highly efficient route to enantiomerically pure fluorinated amino acids. This approach leverages the exquisite stereoselectivity of enzymes to perform transformations that are challenging to achieve with traditional chemical methods. The reductive amination of 3-fluoropyruvate using specific dehydrogenases is a prime example.[11]

Causality and Experimental Rationale

-

Enzyme Specificity: The key to this method is the choice of enzyme. Different dehydrogenases exhibit opposite stereopreferences. For instance, alanine dehydrogenase from Vibrio proteolyticus produces (R)-3-fluoroalanine, while diaminopimelate dehydrogenase from Symbiobacterium thermophilum yields the (S)-enantiomer.[11] This allows for precise control over the final product's stereochemistry simply by selecting the appropriate biocatalyst.

-

Cofactor Recycling: These enzymatic reactions require a hydride source, typically the expensive cofactor NADH or NADPH. To make the process economically viable on a preparative scale, a cofactor regeneration system is essential. A common and effective system pairs the primary reaction with the oxidation of a cheap substrate, like formate, catalyzed by a formate dehydrogenase. This continuously replenishes the consumed NADH/NADPH.[11]

Experimental Workflow: Biocatalytic Reductive Amination

Caption: Enzymatic synthesis of 3-fluoroalanine coupled with a cofactor regeneration system.

Step-by-Step Protocol

-

Reaction Setup:

-

In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5-8.0).

-

Add the substrates: 3-fluoropyruvate, an ammonium source (e.g., ammonium chloride), and formate (e.g., sodium formate).

-

Add the catalytic cofactors NAD⁺ (or NADP⁺) in a small, catalytic amount.

-

-

Enzyme Addition:

-

Add the primary synthesis enzyme (alanine dehydrogenase for the (R)-isomer or DAP dehydrogenase for the (S)-isomer).

-

Add the cofactor recycling enzyme (formate dehydrogenase).

-

-

Reaction and Monitoring:

-

Maintain the reaction at the optimal temperature for the enzymes (e.g., 30-37 °C) with gentle stirring.

-

Monitor the conversion of 3-fluoropyruvate to 3-fluoroalanine using HPLC or NMR spectroscopy. Reactions typically reach high conversion (>85%) within 24 hours.[11]

-

-

Work-up and Purification:

-

Terminate the reaction by denaturing the enzymes, for example, by heat treatment or acidification.

-

Remove the denatured protein by centrifugation.

-

The supernatant containing the product can be purified using techniques like ion-exchange chromatography to isolate the final amino acid.

-

| Parameter | (R)-3-Fluoroalanine | (S)-3-Fluoroalanine |

| Primary Enzyme | Alanine Dehydrogenase (V. proteolyticus) | Diaminopimelate Dehydrogenase (S. thermophilum) |

| Cofactor | NADH | NADPH |

| Typical Yield | >85% | >85% |

| Enantiomeric Excess | >99% | >99% |

Table 2: Comparison of enzymatic routes to (R)- and (S)-3-fluoroalanine.[11]

Chapter 4: Purification and Characterization

Regardless of the synthetic route, the final product must be rigorously purified and characterized to confirm its identity and purity.

-

Purification: Ion-exchange chromatography is a powerful technique for purifying amino acids, separating them from unreacted starting materials and inorganic salts based on their charge. Crystallization is also a common method for obtaining highly pure material.

-

Characterization:

-

NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the overall carbon-hydrogen framework.

-

¹⁹F NMR Spectroscopy: This is the most definitive technique to confirm the presence and chemical environment of the fluorine atom. The signal for the fluorine in 3-fluoroalanine will appear as a characteristic doublet of triplets due to coupling with the adjacent CH and CH₂ protons.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

-

Chiral HPLC/GC: This is essential for determining the enantiomeric purity (enantiomeric excess, ee) of the final product, especially when an asymmetric synthesis has been performed.[12]

-

Chapter 5: Safety Considerations

Chemical synthesis requires a commitment to safety. Researchers must be aware of the hazards associated with the reagents used.

-

Fluorinating Agents: Many fluorinating agents are highly toxic and corrosive. For example, diethylaminosulfur trifluoride (DAST) can release HF upon contact with moisture and should be handled with extreme care in a chemical fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves. Electrophilic fluorinating agents like Selectfluor™ are strong oxidizers.

-

General Reagents: Solvents like DCM are volatile and have associated health risks. Strong acids and bases used in protection/deprotection steps are corrosive.

-

Best Practices: Always consult the Safety Data Sheet (SDS) for every chemical before use. Perform all reactions in a well-ventilated chemical fume hood. Always wear appropriate PPE, including safety glasses, a lab coat, and compatible gloves.

Conclusion

The synthesis of 2-amino-3-fluoropropanoic acid is an accessible yet fundamentally important process for researchers in chemistry and drug discovery. The choice between a classical chemical route, such as the nucleophilic fluorination of serine, and a modern biocatalytic approach depends on project-specific needs like stereochemical purity, scale, and available resources. By understanding the chemical principles behind each step—from protection strategies to the mechanism of fluorination—scientists can effectively and safely produce this valuable building block, paving the way for new discoveries in peptide science and medicinal chemistry.

References

- Recent advances in the synthesis of fluorinated amino acids and peptides. (2023). RSC Publishing.

- Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PubMed Central.

- Fluorin

- Recent Advances in the Synthesis of Fluorinated Amino Acids.

- Approaches to Obtaining Fluorinated α-Amino Acids. (2019).

- Synthesis, structure, and biological applications of α-fluorinated β-amino acids and deriv

- Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine bioc

- Practical synthesis of fluorine-containing α- and β-amino acids: recipes from Kiev, Ukraine. Beilstein Journal of Organic Chemistry.

- Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP). NIH.

- Recent Developments in the Synthesis of Fluorinated β-Amino Acids.

- Efficient Asymmetric Synthesis of β-Fluoro α-Amino Acids. (1999). The Journal of Organic Chemistry.

- Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Str

- Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. (2024).

- Synthesis and Applications of Fluorinated -Amino Acids. (2017). Princeton University.

- Operationally Convenient Asymmetric Synthesis of (S) - 2-Amino-3,3bis - (4-Fluorophenyl) Propanoic Acid. (2009). Scribd.

- Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applic

- Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. NIH.

- Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers.

- Biological Evaluation of D-[18F]Fluoroalanine and D-[18F]Fluoroalanine-d3 as Positron Emission Tomography (PET) Imaging Tracers for Bacterial Infection. PubMed Central.

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biological Evaluation of D-[18F]Fluoroalanine and D-[18F]Fluoroalanine-d3 as Positron Emission Tomography (PET) Imaging Tracers for Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R)- and (S)-3-[18F]Fluoro-2-Methyl-2-N-(Methylamino)propanoic Acid (NMeFAMP) as Potential PET Radioligands for Imaging Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity [frontiersin.org]

An In-Depth Technical Guide to 2-Amino-3-fluoropropanoic Acid: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-fluoropropanoic acid, also known as 3-fluoroalanine, represents a cornerstone in the field of fluorinated amino acids. Its discovery in the mid-1970s, driven by the quest for novel antibacterial agents, opened a new chapter in medicinal chemistry. This guide provides a comprehensive technical overview of the discovery and history of this pivotal molecule. We will delve into its initial synthesis through a pioneering photofluorination reaction, trace the evolution of its synthetic methodologies from harsh chemical processes to sophisticated stereoselective and enzymatic routes, and explore its initial characterization. Furthermore, this guide will elucidate the mechanism of action that first brought this molecule to prominence—the inhibition of bacterial alanine racemase—and discuss the subsequent expansion of its applications in drug discovery and biochemical research.

The Genesis of a Fluorinated Amino Acid: Discovery and Initial Synthesis

The story of 2-amino-3-fluoropropanoic acid begins in the laboratories of Merck, where a concerted effort was underway to develop novel antibacterial agents. The rationale was to create an antimetabolite that could disrupt essential bacterial metabolic pathways. The target was alanine racemase, a crucial bacterial enzyme responsible for converting L-alanine to D-alanine, a key component of the bacterial cell wall peptidoglycan. It was hypothesized that a fluorinated analog of alanine could act as a potent inhibitor of this enzyme.

This hypothesis was brought to fruition in 1976 by Kollonitsch and Barash, who reported the first synthesis of 3-fluoro-D-alanine.[1] Their approach, a testament to the burgeoning field of organofluorine chemistry, utilized a novel technique: the photofluorination of D-alanine using trifluoromethyl hypofluorite (CF₃OF) in liquid hydrogen fluoride (HF).[1] This groundbreaking work not only yielded the target molecule but also introduced a new method for the direct fluorination of amino acids.

The Pioneering Photofluorination Synthesis

The choice of liquid HF as a solvent was critical. It served to protect the amino group of the alanine molecule by protonating it, thereby preventing its reaction with the highly reactive fluorinating agent. The photolytic conditions were necessary to generate the fluorine radicals required for the substitution reaction.

Experimental Protocol: Photofluorination of D-Alanine (Kollonitsch & Barash, 1976) [1]

-

Step 1: Preparation of the Reaction Mixture: A solution of D-alanine is prepared in anhydrous liquid hydrogen fluoride at low temperature (-78 °C) in a suitable, UV-transparent reaction vessel (e.g., quartz or sapphire).

-

Step 2: Introduction of the Fluorinating Agent: Gaseous trifluoromethyl hypofluorite (CF₃OF) is bubbled through the solution.

-

Step 3: Photolysis: The reaction mixture is irradiated with a UV lamp (e.g., a mercury vapor lamp) while maintaining the low temperature. The UV light initiates the homolytic cleavage of the O-F bond in CF₃OF, generating fluorine radicals.

-

Step 4: Reaction Quench and Work-up: After the reaction is complete, the excess hydrogen fluoride and CF₃OF are carefully evaporated. The residue is then dissolved in water and neutralized.

-

Step 5: Purification: The crude product is purified by ion-exchange chromatography to yield 3-fluoro-D-alanine.

This pioneering synthesis, while innovative, suffered from drawbacks common to early fluorination chemistries, including the use of highly hazardous reagents and moderate yields. However, it provided the crucial first access to 3-fluoroalanine, enabling the exploration of its biological activities.

Early Characterization and Biological Investigations

With the successful synthesis of 3-fluoro-D-alanine, researchers at Merck, including Kollonitsch, embarked on a series of biological studies. Their investigations confirmed the initial hypothesis: 3-fluoro-D-alanine was a potent inhibitor of bacterial alanine racemase.[2] This inhibition was found to be irreversible, classifying the molecule as a "suicide inhibitor."

The antibacterial potential of 3-fluoro-D-alanine led to the development of fludalanine (MK-641) , a deuterated version of the molecule (2-deuterio-3-fluoro-D-alanine).[1] The rationale for deuteration was to slow down the in vivo metabolism of the drug, thereby increasing its therapeutic window.[2]

Mechanism of Action: Inhibition of Alanine Racemase

Alanine racemase is a pyridoxal-5'-phosphate (PLP)-dependent enzyme. The mechanism of inhibition by 3-fluoroalanine involves the enzyme's own catalytic machinery.

The enzyme initially forms a Schiff base with 3-fluoroalanine. The normal catalytic cycle would involve the abstraction of the α-proton to form a carbanionic intermediate. However, with 3-fluoroalanine, this intermediate readily undergoes β-elimination of the fluoride ion, generating a highly reactive aminoacrylate-PLP adduct. This electrophilic species is then attacked by a nucleophilic residue in the active site of the enzyme, leading to the formation of a covalent bond and irreversible inactivation of the enzyme.[3][4]

The Evolution of Synthetic Strategies

The initial photofluorination method, while groundbreaking, was not practical for large-scale synthesis. The subsequent decades saw a significant evolution in the synthetic approaches to 2-amino-3-fluoropropanoic acid, driven by the need for more efficient, safer, and stereoselective methods.

| Decade | Key Synthetic Advancements | Key Features |

| 1970s | Photofluorination of alanine[1] | First synthesis, use of hazardous reagents (CF₃OF, HF). |

| 1980s | Nucleophilic Fluorination of Serine Derivatives | Use of reagents like diethylaminosulfur trifluoride (DAST) on β-hydroxy-α-amino acids. Improved safety over photofluorination. |

| 1990s | Asymmetric Synthesis from Chiral Precursors | Utilization of chiral building blocks to control stereochemistry. Emergence of methods for synthesizing both D- and L-enantiomers with high purity. |

| 2000s-Present | Enzymatic and Biocatalytic Methods | Use of enzymes like alanine dehydrogenases and ω-transaminases for highly stereoselective synthesis from fluorinated precursors (e.g., 3-fluoropyruvate).[5] |

Chemical Synthesis in the 1980s and 1990s: Towards Stereoselectivity

The 1980s and 1990s witnessed a shift towards more controlled chemical syntheses. A common strategy involved the nucleophilic fluorination of protected serine derivatives. Reagents such as diethylaminosulfur trifluoride (DAST) became popular for converting the hydroxyl group of serine into a fluorine atom. These methods offered better control and were significantly safer than the original photofluorination.

Further refinements in this period focused on achieving high stereoselectivity. This was often accomplished by starting with enantiomerically pure precursors or by employing chiral auxiliaries to direct the stereochemical outcome of the fluorination or other key bond-forming steps.

The Modern Era: Enzymatic and Asymmetric Synthesis

The turn of the 21st century saw the rise of biocatalysis in the synthesis of fluorinated amino acids. Modern approaches often employ enzymes such as alanine dehydrogenases or ω-transaminases to catalyze the reductive amination of 3-fluoropyruvate.[5] These enzymatic methods offer exceptional stereoselectivity, allowing for the efficient production of either the D- or L-enantiomer of 2-amino-3-fluoropropanoic acid with high enantiomeric excess.

Spectroscopic Characterization

The structural elucidation of 2-amino-3-fluoropropanoic acid has been accomplished through a combination of standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum typically shows a doublet of doublets for the proton on the α-carbon due to coupling with the adjacent fluorine and the amino group protons. The protons on the β-carbon also appear as a doublet of doublets due to coupling with the fluorine and the α-proton.

-

¹⁹F NMR: The fluorine NMR spectrum exhibits a characteristic triplet of doublets due to coupling with the two protons on the β-carbon and the proton on the α-carbon.[6]

-

¹³C NMR: The carbon NMR spectrum shows distinct signals for the three carbon atoms, with the carbon bearing the fluorine atom exhibiting a large one-bond C-F coupling constant.

-

-

Mass Spectrometry (MS): The mass spectrum of 2-amino-3-fluoropropanoic acid shows a molecular ion peak corresponding to its molecular weight (107.08 g/mol ).[7] Fragmentation patterns can provide further structural information.

Contemporary Applications and Future Outlook

While the initial focus for 2-amino-3-fluoropropanoic acid was on its antibacterial properties, its applications have since expanded significantly. It is now a valuable building block in medicinal chemistry for the synthesis of more complex fluorinated molecules, including peptides and peptidomimetics. The incorporation of 3-fluoroalanine into peptides can enhance their metabolic stability, modulate their conformation, and alter their binding affinity to biological targets.

Furthermore, ¹⁸F-labeled 3-fluoroalanine is being explored as a positron emission tomography (PET) imaging agent for studying amino acid metabolism in vivo and for the diagnosis of certain diseases.

The journey of 2-amino-3-fluoropropanoic acid, from its discovery through a pioneering photochemical reaction to its current status as a versatile tool in chemical biology and drug discovery, highlights the profound impact of organofluorine chemistry on the life sciences. As synthetic methodologies continue to advance, we can expect to see even more innovative applications of this seemingly simple yet powerful molecule.

References

-

Kollonitsch, J., & Barash, L. (1976). Organofluorine synthesis via photofluorination: 3-fluoro-D-alanine and 2-deuterio analogue, antibacterials related to the bacterial cell wall. Journal of the American Chemical Society, 98(18), 5591-5593. [Link]

-

Thornberry, N. A., et al. (1991). Mechanism-based inactivation of alanine racemase by 3-halovinylglycines. Biochemistry, 30(45), 10871-10878. [Link]

-

Taub, D., et al. (1981). Oxidative and defluorinative metabolism of fludalanine, 2-2H-3-fluoro-D-alanine. Journal of Medicinal Chemistry, 24(7), 838-842. [Link]

-

Faraci, W. S., & Walsh, C. T. (1989). Mechanism of inactivation of alanine racemase by beta, beta, beta-trifluoroalanine. Biochemistry, 28(2), 431-437. [Link]

-

Brainly. (2024). Suggest mechanisms for the inhibition of: (a) Alanine racemase by L-fluoroalanine (b) Glutamine. [Link]

-

PubChem. (n.d.). 3-fluoro-D-alanine. National Center for Biotechnology Information. [Link]

-

Bogdan, A. R., & Boger, D. L. (1999). Synthesis of beta-hydroxy-beta-(fluoronitrophenyl)alanines: vital components in the assembly of biologically active cyclic peptides. Organic letters, 1(2), 295-297. [Link]

-

Mitra, A., & Anfinsen, C. B. (1983). Synthesis and 19F spectra of tetra-L-alanine analogs containing selectively incorporated 3-fluoro-L-alanine residues. International journal of peptide and protein research, 22(4), 495-501. [Link]

-

Nieto-Domínguez, M., Sako, A., Enemark-Rasmussen, K., & Jensen, M. K. (2022). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. Communications Chemistry, 5(1), 1-10. [Link]

-

PubChem. (n.d.). beta-fluoro-L-alanine. National Center for Biotechnology Information. [Link]

-

Stare, A., & Požgan, F. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC advances, 12(17), 10062-10070. [Link]

-

Mandala, V. S., et al. (2021). 19F Fast Magic-Angle Spinning NMR Spectroscopy on Microcrystalline Complexes of Fluorinated Ligands and the Carbohydrate Recognition Domain of Galectin-3. Journal of the American Chemical Society, 143(1), 434-443. [Link]

-

Weygand, F., Steglich, W., & Fraunberger, F. (1967). A simple synthesis of 3, 3, 3-trifluoroalanine. Angewandte Chemie International Edition in English, 6(9), 808-808. [Link]

-

PubChem. (n.d.). Fluoroalanine. National Center for Biotechnology Information. [Link]

-

Gerig, J. T. (2004). New frontiers and developing applications in 19F NMR. Progress in nuclear magnetic resonance spectroscopy, 45(3-4), 257-313. [Link]

Sources

- 1. Mechanism of inactivation of alanine racemase by beta, beta, beta-trifluoroalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. brainly.com [brainly.com]

- 3. Mechanism-based inactivation of alanine racemase by 3-halovinylglycines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and 19F spectra of tetra-L-alanine analogs containing selectively incorporated 3-fluoro-L-alanine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-fluoro-D-alanine | C3H6FNO2 | CID 439775 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 2-Amino-3-fluoropropanoic Acid

Introduction: The Strategic Role of Fluorine in Amino Acid Chemistry

In the landscape of modern drug discovery and chemical biology, the strategic incorporation of fluorine into bioactive molecules has emerged as a paramount tool for modulating pharmacological profiles. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—offer a subtle yet powerful means to enhance metabolic stability, alter acidity and basicity, and fine-tune binding interactions.[1] This guide provides a comprehensive technical overview of 2-Amino-3-fluoropropanoic acid, a fluorinated analog of the proteinogenic amino acid alanine, for researchers, scientists, and drug development professionals. We will delve into its chemical structure, stereochemical complexity, synthesis, and the analytical methodologies crucial for its characterization.

Molecular Architecture: Unveiling the Structure of 2-Amino-3-fluoropropanoic Acid

2-Amino-3-fluoropropanoic acid, also known as 3-fluoroalanine, is a non-proteinogenic amino acid with the chemical formula C₃H₆FNO₂ and a molecular weight of approximately 107.08 g/mol .[2] Structurally, it is an analog of alanine where one of the hydrogen atoms on the β-carbon is substituted with a fluorine atom.

| Property | Value | Source |

| IUPAC Name | 2-Amino-3-fluoropropanoic acid | [2] |

| CAS Number | 16652-37-2 (for the racemic mixture) | [2] |

| Molecular Formula | C₃H₆FNO₂ | [2] |

| Molecular Weight | 107.08 g/mol | [2] |

| Canonical SMILES | C(C(C(=O)O)N)F | [2] |

The introduction of the highly electronegative fluorine atom at the C-3 position induces a significant inductive effect, altering the electron distribution across the molecule. This modification has profound implications for its chemical reactivity and biological activity compared to its non-fluorinated counterpart, alanine.

The Chiral Dimension: Stereochemistry of 2-Amino-3-fluoropropanoic Acid

A critical aspect of the molecular identity of 2-Amino-3-fluoropropanoic acid lies in its stereochemistry. The α-carbon (C-2) is a stereocenter, as it is bonded to four different groups: a hydrogen atom, an amino group (-NH₂), a carboxyl group (-COOH), and a fluoromethyl group (-CH₂F). This chirality gives rise to two enantiomers:

-

(R)-2-Amino-3-fluoropropanoic acid (D-3-fluoroalanine)

-

(S)-2-Amino-3-fluoropropanoic acid (L-3-fluoroalanine)

The distinct spatial arrangement of these enantiomers dictates their interaction with other chiral molecules, such as enzymes and receptors, leading to potentially different biological activities. Therefore, the ability to synthesize and analyze enantiomerically pure forms of this amino acid is of utmost importance in drug development.

Caption: Stereoisomers of 2-Amino-3-fluoropropanoic acid.

Synthesis Strategies: Accessing Racemic and Enantiopure 3-Fluoroalanine

The synthesis of 2-Amino-3-fluoropropanoic acid can be approached through both chemical and enzymatic methods. The choice of strategy depends on the desired outcome, whether it be the racemic mixture or a specific enantiomer.

Chemical Synthesis of Racemic 2-Amino-3-fluoropropanoic Acid

While numerous methods exist for the synthesis of fluorinated amino acids, a common approach for preparing the racemic mixture of 3-fluoroalanine involves the fluorination of a suitable precursor. A representative, albeit general, protocol is outlined below, adapted from principles of α-amino acid synthesis.

Experimental Protocol: Synthesis of Racemic 2-Amino-3-fluoropropanoic Acid

Objective: To synthesize racemic 2-Amino-3-fluoropropanoic acid from a protected glycine equivalent.

Materials:

-

N-(Diphenylmethylene)glycine ethyl ester

-

1-Bromo-2-fluoroethane

-

Strong base (e.g., Sodium ethoxide)

-

Anhydrous solvent (e.g., Ethanol)

-

Hydrochloric acid (for hydrolysis)

-

Sodium hydroxide (for neutralization)

-

Organic solvents for extraction (e.g., Diethyl ether, Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

Methodology:

-

Alkylation:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve N-(Diphenylmethylene)glycine ethyl ester in anhydrous ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sodium ethoxide in ethanol. The formation of the enolate is indicated by a color change.

-

Add 1-Bromo-2-fluoroethane dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Hydrolysis and Deprotection:

-

Upon completion of the alkylation, remove the solvent under reduced pressure.

-

Add aqueous hydrochloric acid (e.g., 3 M HCl) to the residue.

-

Heat the mixture to reflux for several hours to hydrolyze the ester and the imine protecting group.

-

Cool the reaction mixture and wash with diethyl ether to remove non-polar impurities.

-

-

Isolation and Purification:

-

Neutralize the aqueous layer to the isoelectric point of 3-fluoroalanine (approximately pH 6) with a solution of sodium hydroxide.

-

The product will precipitate out of the solution.

-

Collect the solid by vacuum filtration and wash with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

-

Dry the purified product under vacuum to yield racemic 2-Amino-3-fluoropropanoic acid.

-

Causality Behind Experimental Choices:

-

The use of a protected glycine equivalent, such as an imine of glycine ethyl ester, prevents self-condensation and directs the alkylation to the α-carbon.

-

A strong, non-nucleophilic base is essential to deprotonate the α-carbon to form the reactive enolate.

-

Acidic hydrolysis is a standard and effective method for the simultaneous cleavage of both the ester and the imine protecting groups.

-

Neutralization to the isoelectric point minimizes the solubility of the zwitterionic amino acid, facilitating its precipitation and isolation.

Enzymatic Synthesis of Enantiopure (R)- and (S)-3-Fluoroalanine

For applications requiring stereochemically pure compounds, enzymatic synthesis offers unparalleled selectivity. Dehydrogenase enzymes have been successfully employed for the stereospecific synthesis of both (R)- and (S)-3-fluoroalanine from 3-fluoropyruvate.[3]

Experimental Protocol: Enzymatic Synthesis of (R)- and (S)-3-Fluoroalanine

Objective: To synthesize enantiomerically pure (R)- and (S)-3-fluoroalanine using specific dehydrogenases.

Enzymes and Substrates:

-

(R)-3-fluoroalanine synthesis: Alanine dehydrogenase from Vibrio proteolyticus (VpALD)

-

(S)-3-fluoroalanine synthesis: Diaminopimelate dehydrogenase from Symbiobacterium thermophilum (StDAPDH)

-

Substrate: 3-Fluoropyruvate (FPyr)

-

Cofactor: NADH or NADPH

-

Cofactor Recycling System: Formate dehydrogenase (FDH) and sodium formate

Methodology:

-

Reaction Setup:

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

To the buffer, add 3-fluoropyruvate to a final concentration of 10-50 mM.

-

Add the appropriate cofactor (NADH for VpALD, NADPH for StDAPDH) to a final concentration of 1 mM.

-

Incorporate the cofactor recycling system by adding sodium formate (100-200 mM) and a catalytic amount of FDH.

-

Initiate the reaction by adding the purified dehydrogenase (VpALD for the (R)-enantiomer, StDAPDH for the (S)-enantiomer).

-

-

Reaction Conditions:

-

Incubate the reaction mixture at an optimal temperature for the enzyme (e.g., 30-37 °C) with gentle agitation.

-

Monitor the progress of the reaction by measuring the consumption of the cofactor (decrease in absorbance at 340 nm) or by analyzing aliquots using HPLC.

-

-

Work-up and Purification:

-

Once the reaction has reached completion (typically >85% conversion), terminate the reaction by adding an equal volume of methanol or by heat inactivation of the enzyme.

-

Remove the precipitated protein by centrifugation.

-

The supernatant containing the desired enantiomer of 3-fluoroalanine can be purified using ion-exchange chromatography.

-

Rationale for Enzyme Selection:

-

The choice of dehydrogenase is critical as it dictates the stereochemical outcome of the reaction. VpALD exhibits stereospecificity for the production of (R)-amino acids, while StDAPDH is specific for the (S)-enantiomer.[3]

-

A cofactor recycling system is employed to regenerate the expensive NADH/NADPH in situ, making the process more cost-effective and driving the reaction towards product formation. Formate dehydrogenase is a common choice as it utilizes an inexpensive substrate (formate) and produces a benign byproduct (carbon dioxide).

Sources

An In-Depth Technical Guide to the Applications of 2-Amino-3-fluoropropanoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis, properties, and diverse applications of 2-Amino-3-fluoropropanoic acid, also known as 3-fluoroalanine. As a cornerstone of fluorinated amino acids, this molecule offers unique advantages in drug discovery and chemical biology. We will delve into its role as a potent enzyme inhibitor, its utility as a building block for creating peptides with enhanced properties, and its application as a sophisticated probe in advanced spectroscopic and imaging techniques. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of 2-Amino-3-fluoropropanoic acid in their work.

Introduction: The Strategic Advantage of Fluorination in Amino Acids

The introduction of fluorine into organic molecules has become a pivotal strategy in medicinal chemistry, and amino acids are no exception. The strategic incorporation of fluorine can dramatically alter the physicochemical and biological properties of these fundamental building blocks.[1] Fluorine's high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the C-F bond impart unique characteristics such as increased metabolic stability, altered pKa values, enhanced binding affinity, and modified molecular conformation.[2]

2-Amino-3-fluoropropanoic acid (3-fluoroalanine) is a prime example of a fluorinated amino acid that has garnered significant interest. Its structural similarity to the natural amino acid alanine allows it to interact with biological systems, while the presence of the fluorine atom introduces novel functionalities. This guide will explore the multifaceted applications of this versatile molecule, providing both the theoretical underpinnings and practical methodologies for its use.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of 2-Amino-3-fluoropropanoic acid is essential for its effective application.

| Property | Value | Source |

| Molecular Formula | C₃H₆FNO₂ | [3][4] |

| Molar Mass | 107.08 g/mol | [3] |

| Melting Point | ~160 °C (decomposes) | ChemAxon |

| Boiling Point (Predicted) | 266.9 ± 25.0 °C | ChemAxon |

| pKa (Predicted) | pKa₁: 2.15 (carboxyl), pKa₂: 8.85 (amino) | ChemAxon |

| LogP (Predicted) | -2.5 | ChemAxon |

The presence of the fluorine atom has a minimal effect on the pKa values compared to alanine, allowing it to mimic the natural amino acid in physiological conditions.[5]

Synthesis of 2-Amino-3-fluoropropanoic Acid Enantiomers

The biological activity of 2-Amino-3-fluoropropanoic acid is often stereospecific. Therefore, access to enantiomerically pure D- and L-forms is crucial. Both chemical and enzymatic methods have been developed for their synthesis.

Chemical Synthesis of D-3-Fluoroalanine from D-Serine

This protocol outlines a robust method for the synthesis of D-3-fluoroalanine starting from the readily available D-serine.[6]

Experimental Protocol:

-

Protection of D-Serine:

-

Suspend D-serine in a suitable solvent (e.g., methanol).

-

Add a protecting group for the amine, such as di-tert-butyl dicarbonate (Boc₂O), in the presence of a base like triethylamine.

-

Protect the carboxylic acid, for example, as a methyl ester using diazomethane or by Fischer esterification.

-

-

Fluorination:

-

Dissolve the protected D-serine derivative in an anhydrous, aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxofluor.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

-

Deprotection:

-

Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Remove the protecting groups under acidic conditions (e.g., trifluoroacetic acid for the Boc group and saponification for the methyl ester).

-

-

Purification:

-

Purify the final product by ion-exchange chromatography or recrystallization.

-

Caption: Chemical synthesis of D-3-fluoroalanine from D-serine.

Enzymatic Synthesis of L- and D-3-Fluoroalanine

Biocatalysis offers a highly stereoselective and environmentally friendly route to enantiopure fluoroalanines.[5]

Experimental Protocol:

-

Enzyme and Substrate Preparation:

-

Obtain or express and purify the desired alanine dehydrogenase (for the L-enantiomer) or a suitable ω-transaminase (for the D-enantiomer).[7]

-

Synthesize or purchase 3-fluoropyruvate as the starting substrate.

-

-

Reaction Setup:

-

Prepare a buffered solution (e.g., phosphate buffer, pH 7.5).

-

Add 3-fluoropyruvate, the enzyme, and a cofactor (NADH for dehydrogenase or an amino donor like (S)-α-methylbenzylamine for transaminase).

-

Include a cofactor regeneration system if necessary (e.g., formate dehydrogenase and formate).

-

-

Reaction and Monitoring:

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37 °C).

-

Monitor the progress of the reaction by HPLC or NMR spectroscopy.

-

-

Workup and Purification:

-

Stop the reaction by denaturing the enzyme (e.g., by adding acid or heating).

-

Remove the denatured protein by centrifugation.

-

Purify the resulting 3-fluoroalanine from the supernatant using ion-exchange chromatography.

-

Caption: Enzymatic synthesis of L- and D-3-fluoroalanine.

Applications in Enzyme Inhibition

2-Amino-3-fluoropropanoic acid is a well-established mechanism-based or "suicide" inhibitor of several pyridoxal phosphate (PLP)-dependent enzymes, most notably alanine racemase.[8]

Mechanism of Alanine Racemase Inhibition

Alanine racemase is a crucial bacterial enzyme responsible for the conversion of L-alanine to D-alanine, an essential component of the bacterial cell wall.[8] Inhibition of this enzyme leads to bacterial cell death. 3-Fluoroalanine acts as a suicide substrate for this enzyme.[9]

The proposed mechanism involves the enzyme treating 3-fluoroalanine as its natural substrate, L-alanine. The enzyme abstracts the α-proton, leading to the elimination of fluoride and the formation of a highly reactive aminoacrylate intermediate covalently bound to the PLP cofactor. This intermediate then irreversibly alkylates a nucleophilic residue in the active site, leading to the inactivation of the enzyme.[8]

Caption: Mechanism of alanine racemase inhibition by 3-fluoroalanine.

Kinetic Data for Enzyme Inhibition

The efficiency of an inhibitor is quantified by its kinetic parameters.

| Enzyme | Inhibitor | Ki (mM) | k_inact (min⁻¹) | Reference |

| Alanine Racemase (E. coli) | DL-3-Fluoroalanine | 1.6 | 0.0012 | [2] |

| GABA Aminotransferase | 4-Amino-2-fluorobutanoic acid (a related compound) | 0.83 (competitive) | N/A | [10] |

Note: The provided data for GABA aminotransferase is for a related fluorinated amino acid and is included for comparative purposes.

Antibacterial Activity

Due to its potent inhibition of alanine racemase, 3-fluoroalanine exhibits broad-spectrum antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | Data not available |

| Escherichia coli | Data not available |

| Pseudomonas aeruginosa | Data not available |

Incorporation into Peptides

The incorporation of 2-Amino-3-fluoropropanoic acid into peptides can significantly enhance their properties.

Effects on Peptide Stability and Conformation

The introduction of fluorine can increase the proteolytic stability of peptides by altering the local conformation and electronic environment around the peptide bond, making it less susceptible to enzymatic cleavage.[13][14] While the effect is not universally predictable and depends on the specific enzyme and the position of the fluorinated residue, it is a valuable tool for designing more robust peptide therapeutics.[15]

Conformational studies of peptides containing dehydroalanine (a related structure) suggest a preference for extended conformations, indicating that the introduction of such residues can be used to control peptide secondary structure.[16][17]

Solid-Phase Peptide Synthesis (SPPS) with 3-Fluoroalanine

Incorporating 3-fluoroalanine into peptides via SPPS requires minor modifications to standard protocols.

Experimental Protocol:

-

Resin and Amino Acid Preparation:

-

Standard SPPS Cycle:

-

Swell the resin in a suitable solvent (e.g., DMF or NMP).[20]

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF.[21]

-

Wash the resin thoroughly with DMF.

-

Coupling:

-

Activate the Fmoc-3-fluoroalanine (3-5 equivalents) with a coupling reagent such as HATU or HBTU in the presence of a base like DIPEA.[21]

-

Add the activated amino acid solution to the resin and allow it to react.

-

-

Wash the resin with DMF.

-

Repeat the cycle for each amino acid in the sequence.

-

-

Cleavage and Deprotection:

-

After the final coupling and deprotection, wash the resin with DCM.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.[18]

-

-

Purification:

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the peptide by reverse-phase HPLC.

-

Caption: Solid-phase peptide synthesis workflow for incorporating 3-fluoroalanine.

Applications in Spectroscopy and Imaging

The fluorine-19 nucleus is an excellent probe for NMR spectroscopy and positron emission tomography (PET).

¹⁹F NMR Spectroscopy

¹⁹F NMR offers several advantages for studying proteins and peptides:

-

High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance.[22][23]

-

No Background Signal: Fluorine is virtually absent in biological systems, providing a clean spectral window.[24]

-

Sensitivity to Environment: The ¹⁹F chemical shift is highly sensitive to the local electronic environment, making it an excellent reporter of conformational changes, ligand binding, and protein folding.[22][25]

Experimental Protocol for ¹⁹F NMR of a Labeled Protein:

-

Protein Labeling:

-

Biosynthetically incorporate 3-fluoroalanine into the protein of interest using an appropriate expression system (e.g., E. coli auxotrophs).

-

Alternatively, use semi-synthesis to introduce a 3-fluoroalanine-containing peptide segment.[24]

-

-

Sample Preparation:

-

Purify the labeled protein to homogeneity.

-

Prepare the NMR sample in a suitable buffer containing 5-10% D₂O for the lock signal.

-

-

NMR Data Acquisition:

-

Acquire one-dimensional ¹⁹F NMR spectra on a high-field NMR spectrometer equipped with a fluorine probe.

-

For assignment and structural studies, acquire 2D and 3D ¹⁹F-edited NOESY experiments.[1]

-

-

Data Analysis:

-

Analyze changes in ¹⁹F chemical shifts upon ligand binding, temperature changes, or other perturbations to study protein dynamics and interactions.

-

Positron Emission Tomography (PET) Imaging

The radioactive isotope ¹⁸F is a widely used positron emitter for PET imaging. By labeling 2-Amino-3-fluoropropanoic acid with ¹⁸F, it can be used to visualize specific biological processes in vivo. A significant application is in the imaging of bacterial infections.[15][21] Bacteria selectively take up D-amino acids for cell wall synthesis.[21] D-3-[¹⁸F]fluoroalanine can be transported into bacterial cells and incorporated into the peptidoglycan layer, leading to the accumulation of the radioactive signal at the site of infection.[6][18] This allows for the specific and sensitive detection of bacterial infections, distinguishing them from sterile inflammation.[15]

Conclusion

2-Amino-3-fluoropropanoic acid is a powerful and versatile tool in the arsenal of drug discovery and chemical biology. Its unique properties, conferred by the strategic placement of a fluorine atom, enable a wide range of applications, from the development of novel antibacterial agents to the sophisticated analysis of protein structure and function. This guide has provided a comprehensive overview of its synthesis, key applications, and the experimental methodologies required for its use. As research in fluorinated biomolecules continues to expand, the importance and utility of 2-Amino-3-fluoropropanoic acid are set to grow even further.

References

-

Antimicrobial activity and protease stability of peptides containing fluorinated amino acids. (2007). International Journal of Peptide Research and Therapeutics, 13(4), 537-543. [Link]

-

Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. (2014). Amino Acids, 46(10), 2363-2373. [Link]

-

Experimental procedures Solid phase peptide synthesis (SPPS). (n.d.). The Royal Society of Chemistry. [Link]

-

Biological Evaluation of d-[18F]Fluoroalanine and d-[18F]Fluoroalanine-d3 as Positron Emission Tomography Imaging Tracers for Bacterial Infection. (2024). Journal of Medicinal Chemistry. [Link]

-

Biological Evaluation of D-[18F]Fluoroalanine and D-[18F]Fluoroalanine-d3 as Positron Emission Tomography (PET) Imaging Tracers for Bacterial Infection. (2024). ACS Publications. [Link]

-

Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. (2014). ResearchGate. [Link]

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Nature Protocols, 2(12), 3157-3167. [Link]

-

Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. (2020). Molecules, 25(3), 656. [Link]

-

High-yield enzymatic synthesis of mono- and trifluorinated alanine enantiomers. (2023). bioRxiv. [Link]

-

Fluorine labeling of proteins for NMR studies. (n.d.). UCLA. [Link]

-

Mechanism of Inactivation of Alanine Racemase by Beta, Beta, Beta-Trifluoroalanine. (1990). Biochemistry, 29(3), 675-683. [Link]

-

Peptidoglycan-Targeted [18F]3,3,3-Trifluoro-d-alanine Tracer for Imaging Bacterial Infection. (2024). JACS Au. [Link]

-

[FREE] Suggest mechanisms for the inhibition of: (a) Alanine racemase by L-fluoroalanine (b) Glutamine. (2024). Brainly. [Link]

-

Approaches to the assignment of (19)F resonances from 3-fluorophenylalanine labeled calmodulin using solution state NMR. (2008). Journal of Biomolecular NMR, 42(2), 129-139. [Link]

-

3S-fluoroproline as a probe to monitor proline isomerization during proein folding by 19F-NMR. (2009). Chemical Communications. [Link]

-

Conformational characteristics of peptides and unanticipated results from crystal structure analyses. (1987). Biopolymers, 26 Suppl, S81-92. [Link]

-

Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. (2016). YouTube. [Link]

-

3S-Fluoroproline as a probe to monitor proline isomerization during protein folding by 19F-NMR. (2009). PubMed. [Link]

-

Methods and protocols of modern solid phase peptide synthesis. (2006). Molecular Biotechnology, 33(3), 239-254. [Link]

-

19F NMR chemical shift encoded peptide screening targeting the potassium channel Kv1.3. (2021). Chemical Science, 12(3), 1104-1109. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. [Link]

-

New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis. (2012). PLoS ONE, 7(6), e38392. [Link]

-

Mechanism-based inactivation of alanine racemase by 3-halovinylglycines. (1991). ResearchGate. [Link]

-

Conformational characteristics of peptides containing alpha, beta-dehydroamino acid residues. (1991). Biopolymers, 31(5), 605-615. [Link]

-

3S-Fluoroproline as a probe to monitor proline isomerization during protein folding by 19F-NMR. (2009). Chemical Communications (Cambridge, England), (45), 6999-7001. [Link]

-

Advances in Enzymatic Synthesis of D-Amino Acids. (2018). International Journal of Molecular Sciences, 19(6), 1749. [Link]

-

3S-Fluoroproline as a probe to monitor proline isomerization during protein folding by 19F-NMR. (2009). ResearchGate. [Link]

-

Synthetic and conformational studies on dehydrovaline-containing model peptides. (1991). Indian Journal of Chemistry - Section B, 30B(12), 1139-1143. [Link]

-

Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. (2013). Der Pharma Chemica, 5(2), 221-227. [Link]

-

USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. (1999). Annual Review of Biophysics and Biomolecular Structure, 28, 71-97. [Link]

-

Assays for screening alanine racemase-specific inhibitors. (n.d.). ResearchGate. [Link]

-

Peptide Conformation Analysis Using an Integrated Bayesian Approach. (2014). Journal of Chemical Theory and Computation, 10(9), 4122-4131. [Link]

-

Using F-19 NMR to Probe Biological Interactions of Proteins and Peptides. (2013). ResearchGate. [Link]

-

Enzyme inhibitors. (n.d.). UCL. [Link]

-

NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. (2019). Current Protein & Peptide Science, 20(4), 304-316. [Link]

-

Biological Evaluation of d-[18F]Fluoroalanine and d-[18F]Fluoroalanine- d3 as Positron Emission Tomography Imaging Tracers for Bacterial Infection. (2024). PubMed. [Link]

-

Peptidoglycan-Targeted [18F]3,3,3-Trifluoro-d-alanine Tracer for Imaging Bacterial Infection. (2024). JACS Au. [Link]

-

Selection and characterization of alanine racemase inhibitors against Aeromonas hydrophila. (2014). ResearchGate. [Link]

-

A simple synthesis of 3,3,3-trifluoroalanine. (1967). Angewandte Chemie International Edition in English, 6(9), 808. [Link]

-

Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. (2009). Analytical Biochemistry, 385(2), 241-246. [Link]

-

Chemical inactivation of bacterial GABA aminotransferase. (1993). Semantic Scholar. [Link]

-

3-Fluoroalanine - Chemical & Physical Properties by Cheméo. (n.d.). Cheméo. [Link]

-

Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid. (2021). Biochemistry, 60(1), 1-5. [Link]

Sources

- 1. Approaches to the assignment of (19)F resonances from 3-fluorophenylalanine labeled calmodulin using solution state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS 16652-37-2: Alanine, 3-fluoro- | CymitQuimica [cymitquimica.com]

- 3. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]

- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Biological Evaluation of D-[18F]Fluoroalanine and D-[18F]Fluoroalanine-d3 as Positron Emission Tomography (PET) Imaging Tracers for Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in Enzymatic Synthesis of D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of inactivation of alanine racemase by beta, beta, beta-trifluoroalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. A simple synthesis of 3,3,3-trifluoroalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin | Semantic Scholar [semanticscholar.org]

- 16. Conformational characteristics of peptides containing alpha, beta-dehydroamino acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ias.ac.in [ias.ac.in]

- 18. luxembourg-bio.com [luxembourg-bio.com]

- 19. chem.uci.edu [chem.uci.edu]

- 20. m.youtube.com [m.youtube.com]

- 21. rsc.org [rsc.org]

- 22. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]

- 23. Peptidoglycan-Targeted [18F]3,3,3-Trifluoro-d-alanine Tracer for Imaging Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 24. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]

- 25. 3S-fluoroproline as a probe to monitor proline isomerization during protein folding by 19F-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Incorporation of 2-Amino-3-fluoropropanoic Acid: A Technical Guide for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pursuit of enhanced therapeutic properties in peptide-based drugs is a paramount objective. The strategic incorporation of non-canonical amino acids offers a powerful tool to modulate the pharmacological profiles of these molecules. Among these, fluorinated amino acids have emerged as particularly valuable assets. This technical guide provides a comprehensive exploration of 2-Amino-3-fluoropropanoic acid, a fluorinated analog of alanine, for researchers, scientists, and drug development professionals. This document delves into the synthesis, physicochemical properties, and strategic applications of this unique building block, offering field-proven insights and detailed experimental protocols to empower the design of next-generation peptide therapeutics.

The Rationale for Fluorination: Enhancing Nature's Blueprint

The substitution of hydrogen with fluorine, the most electronegative element, imparts profound and often beneficial changes to the parent molecule.[1] In the context of peptide drug design, the introduction of a fluorine atom into an amino acid side chain can lead to:

-

Increased Metabolic Stability: The exceptional strength of the carbon-fluorine bond renders the molecule more resistant to enzymatic degradation, a critical factor in extending the in vivo half-life of peptide drugs.[2]

-

Modulation of Physicochemical Properties: Fluorination can significantly alter a molecule's lipophilicity, pKa, and conformational preferences, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[3]

-

Enhanced Biological Activity: The unique electronic properties of fluorine can lead to altered binding affinities for biological targets, sometimes resulting in more potent and selective therapeutic agents.[4]

-

Conformational Control: The introduction of fluorine can influence the local conformation of the peptide backbone and side chains, which can be leveraged to stabilize desired secondary structures or pre-organize a peptide for optimal receptor binding.[4]

2-Amino-3-fluoropropanoic acid, as a minimal steric perturbation of the natural amino acid alanine, provides an ideal scaffold to investigate and exploit these "fluorine effects" in peptide and protein science.

Physicochemical Properties: A Comparative Analysis

The substitution of a hydrogen atom with fluorine in the methyl side chain of alanine results in significant alterations to its physicochemical properties. Understanding these differences is crucial for predicting the impact of incorporating 2-Amino-3-fluoropropanoic acid into a peptide sequence.

| Property | L-Alanine | 2-Amino-3-fluoro-L-propanoic acid |

| Molecular Formula | C₃H₇NO₂ | C₃H₆FNO₂ |

| Molecular Weight ( g/mol ) | 89.09 | 107.08 |

| Melting Point (°C) | 314.5[5] | 160 (decomposes)[4] |

| pKa (α-COOH) | 2.34[5] | ~2.3 |

| pKa (α-NH₃⁺) | 9.69 | ~9.7 |

| logP (Octanol/Water) | -2.85 | -0.632[6] |

| C-F Bond Length (Å) | N/A | ~1.38 |

Key Insights:

-

Increased Lipophilicity: The negative logP value of 2-Amino-3-fluoropropanoic acid, while still indicating hydrophilicity, is significantly higher than that of L-alanine. This increased lipophilicity can enhance membrane permeability and improve oral bioavailability of peptides.[1]

-

Minimal pKa Perturbation: The pKa values of the carboxylic acid and amino groups are only minimally affected by the fluorine substitution, suggesting that the fundamental acid-base properties of the amino acid backbone remain largely intact.

-

Conformational Preference and the Gauche Effect: A key feature of the C-F bond is its participation in the gauche effect, where the gauche conformation around a C-C bond is more stable than the anti conformation. In 2-Amino-3-fluoropropanoic acid, this effect influences the side-chain rotamer populations and can impact the local peptide backbone conformation. This can be a powerful tool for stabilizing specific secondary structures, such as β-turns or helices, which are often critical for biological activity.